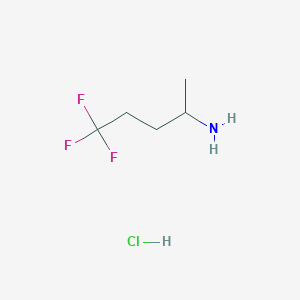

5,5,5-Trifluoropentan-2-amine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5,5,5-Trifluoropentan-2-amine;hydrochloride is a chemical compound with the CAS Number: 2287300-93-8 . It has a molecular weight of 177.6 . The IUPAC name for this compound is 5,5,5-trifluoropentan-2-amine hydrochloride . It is typically stored at a temperature of 4 degrees Celsius . The physical form of this compound is a powder .

Molecular Structure Analysis

The InChI code for 5,5,5-Trifluoropentan-2-amine;hydrochloride is 1S/C5H10F3N.ClH/c1-4(9)2-3-5(6,7)8;/h4H,2-3,9H2,1H3;1H . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis

5,5,5-Trifluoropentan-2-amine;hydrochloride is a powder . It has a molecular weight of 177.6 . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications

Chitosan Hydrogels and Drug Delivery Tris(2-(2-formylphenoxy)ethyl)amine, a related compound, has been utilized in the creation of pH- and thermo-responsive chitosan hydrogels for potential applications in drug delivery systems. These hydrogels exhibit significant stimuli-responsive behaviors, which could be advantageous for targeted delivery and sustained release of pharmaceuticals, thereby enhancing bioavailability and potentially solubilizing drugs for systemic delivery (Karimi et al., 2018).

Reductive Amination Techniques Sodium triacetoxyborohydride has been highlighted as a versatile reducing agent for the reductive amination of aldehydes and ketones, a process relevant to the synthesis of various chemical structures, including those related to 5,5,5-Trifluoropentan-2-amine hydrochloride. This method is noted for its mildness, selectivity, and ability to yield higher product purities with fewer side products compared to other reductive amination procedures, which could be crucial for synthesizing related compounds (Abdel-Magid et al., 1996).

Hydrosilylative Reduction of Amides Tris(pentafluorophenyl)boron has been demonstrated as an effective catalyst for the hydrosilylative reduction of tertiary and N-phenyl secondary amides, showcasing functional group tolerance that includes tertiary amines. This method could be applicable in the synthesis or modification of compounds similar to 5,5,5-Trifluoropentan-2-amine hydrochloride, offering a pathway for mild reduction at low temperatures with minimal purification needs (Chadwick et al., 2014).

Safety And Hazards

The safety information for 5,5,5-Trifluoropentan-2-amine;hydrochloride indicates that it has the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

5,5,5-trifluoropentan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F3N.ClH/c1-4(9)2-3-5(6,7)8;/h4H,2-3,9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYAMGKGILPQVNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(F)(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5,5-Trifluoropentan-2-amine hydrochloride | |

CAS RN |

2287300-93-8 |

Source

|

| Record name | 5,5,5-trifluoropentan-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B2877352.png)

![7-(3,4-diethoxyphenyl)-3-[4-(2-oxopyrrolidin-1-yl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2877356.png)

![5-Bromo-2h-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2877359.png)

![N-(3,4-dimethoxybenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2877360.png)